6-Hydrazinyl-2-methyl-1H-imidazo[4,5-b]pyridine
Description
6-Hydrazinyl-2-methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound featuring a fused imidazo[4,5-b]pyridine core substituted with a hydrazinyl group at position 6 and a methyl group at position 2. The hydrazinyl group enhances reactivity, enabling interactions with biological targets such as enzymes and receptors. Synthetic routes for analogous imidazo[4,5-b]pyridines often involve cyclocondensation of diaminopyridines with aldehydes or ketones under oxidative conditions , or palladium-mediated cross-coupling reactions for functionalization at specific positions . Despite promising activity in preclinical studies, imidazo[4,5-b]pyridines remain underdeveloped clinically compared to imidazo[1,2-a]pyridines, partly due to insufficient structure-activity relationship (SAR) data .
Properties
Molecular Formula |
C7H9N5 |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
(2-methyl-1H-imidazo[4,5-b]pyridin-6-yl)hydrazine |
InChI |
InChI=1S/C7H9N5/c1-4-10-6-2-5(12-8)3-9-7(6)11-4/h2-3,12H,8H2,1H3,(H,9,10,11) |
InChI Key |
VFYAJYIYWHVXFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=N2)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazinyl-2-methyl-1H-imidazo[4,5-b]pyridine typically involves the construction of the imidazole ring followed by the introduction of the hydrazinyl and methyl groups. One common method involves the cyclization of 2,3-diaminopyridine with appropriate carbonyl compounds. For example, the reaction of 2,3-diaminopyridine with formaldehyde can yield the imidazole ring, which can then be further functionalized .
Industrial Production Methods
Industrial production methods for imidazopyridines often rely on scalable and efficient synthetic routes. These methods may include the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki coupling, to introduce various substituents onto the imidazopyridine core .
Chemical Reactions Analysis
Types of Reactions
6-Hydrazinyl-2-methyl-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the imidazopyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, hydrogen gas with palladium on carbon.
Nucleophiles: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while nucleophilic substitution can introduce various alkyl or aryl groups onto the imidazopyridine ring .
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Potential
The imidazo[4,5-b]pyridine core structure has been extensively studied for its potential as a therapeutic agent. Compounds derived from this structure have shown efficacy in treating a variety of medical conditions, including:
- Neurological Disorders : Research indicates that derivatives of imidazo[4,5-b]pyridine can be effective in treating neurological disorders such as Parkinson's disease and schizophrenia. These compounds may modulate neurotransmitter systems, providing therapeutic benefits for patients suffering from these conditions .
- Anticancer Agents : Several studies have demonstrated that imidazo[4,5-b]pyridine derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, compounds with hydrazone moieties linked to the imidazo[4,5-b]pyridine structure have shown promise as c-Met kinase inhibitors, which are crucial in cancer progression .
Antimicrobial Activity
Antibacterial Properties
Recent studies have highlighted the antimicrobial features of 6-hydrazinyl-2-methyl-1H-imidazo[4,5-b]pyridine derivatives. These compounds have been evaluated for their activity against both Gram-positive and Gram-negative bacteria. Notably:
- In Vitro Studies : Compounds derived from this structure demonstrated significant antibacterial activity against Bacillus cereus and Escherichia coli, with Gram-positive bacteria being more sensitive to these agents .
- Mechanism of Action : The antibacterial efficacy is believed to stem from their ability to interact with bacterial enzymes and disrupt essential cellular processes .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the pharmacological properties of imidazo[4,5-b]pyridine derivatives.
- Design and Synthesis : SAR studies have led to the synthesis of various analogs that enhance desired properties while minimizing side effects. For example, modifications at specific positions on the imidazo[4,5-b]pyridine ring have been shown to significantly impact cytotoxicity against cancer cell lines .
Case Studies
Mechanism of Action
The mechanism of action of 6-Hydrazinyl-2-methyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For example, imidazopyridines are known to act as GABA_A receptor agonists, influencing neurotransmission in the central nervous system. Additionally, they can inhibit enzymes such as aromatase and proton pumps, leading to various therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Structural and Functional Comparison of Imidazo[4,5-b]pyridine Derivatives
Key Structural and Functional Insights
Position 6 Modifications: Hydrazinyl Group (Target Compound): Enhances nucleophilic reactivity, enabling conjugation with carbonyl groups or metal coordination, which is exploitable in chelation therapy or enzyme inhibition . Halogens (Cl, Br): Chloro or bromo substituents improve metabolic stability and binding affinity to targets like α-glucosidase or bacterial enzymes . Phenyl Group (PhIP): The 6-phenyl group in PhIP facilitates DNA adduct formation, leading to mutagenicity and carcinogenicity .
Position 2 Modifications :
- Methyl Group : Steric hindrance from the 2-methyl group in the target compound may reduce off-target interactions compared to bulkier aryl groups.
- Aryl/Pyrazole Groups : Aryl or heteroaryl substituents (e.g., pyrazole) enhance π-π stacking with hydrophobic enzyme pockets, critical for kinase inhibition .
Tautomerism and Reactivity :
Pharmacological and Toxicological Contrasts
- Antidiabetic vs.
- Antimicrobial Activity : Alkylation at N3/N4 in bromo-phenyl derivatives enhances antimicrobial potency, but similar modifications in hydrazinyl analogues remain unexplored .
- Kinase Inhibition: Piperazine-linked imidazo[4,5-b]pyridines demonstrate nanomolar inhibition of hypoxia-inducible factor (HIF) prolyl hydroxylases, a target in anemia therapy .
Biological Activity
6-Hydrazinyl-2-methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a hydrazine functional group attached to an imidazo[4,5-b]pyridine core. The compound's structure contributes to its unique chemical properties and reactivity, which are crucial for its biological activity.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C8H10N4 |
| Molecular Weight | 162.19 g/mol |
| IUPAC Name | This compound |
| SMILES | CC1=NC2=C(NN=C1C(=C2)C)N |
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
1. Anticancer Activity
Studies have shown that this compound possesses notable anticancer properties. For instance, it has been evaluated against various cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutics.
- In Vitro Studies : The compound was tested against MDA-MB231 (breast cancer) and HeLa (cervical cancer) cell lines. Results indicated IC50 values ranging from 1.69 to 2.20 µM, highlighting its potential as a potent anticancer agent .
2. Anti-inflammatory Effects
The anti-inflammatory potential of imidazo[4,5-b]pyridine derivatives has been documented in various studies. Specifically, compounds similar to this compound have shown efficacy in reducing inflammation in cellular models.
- Mechanism : The compound inhibits key transcription factors involved in inflammatory responses, such as NF-κB and Nrf2, which regulate oxidative stress and inflammatory signaling pathways .
3. Antimicrobial Activity
This compound has also been explored for its antimicrobial properties.
- Testing Against Bacteria : In vitro assays demonstrated effectiveness against Gram-positive bacteria like Bacillus cereus and Gram-negative bacteria such as Escherichia coli, with varying degrees of sensitivity .
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Cytotoxicity Mechanisms : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
- Inflammatory Pathway Modulation : By inhibiting the activation of NF-κB and promoting the expression of antioxidant genes via Nrf2 activation, the compound exerts anti-inflammatory effects .
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Anticancer Efficacy : A study demonstrated that derivatives of imidazo[4,5-b]pyridine exhibited significant antiproliferative activity against multiple cancer cell lines. The results indicated that modifications to the hydrazine group could enhance cytotoxicity .
- Anti-inflammatory Research : Another research effort focused on the compound's ability to reduce inflammatory markers in human retinal pigment epithelial cells subjected to oxidative stress. This study provided insights into its potential use in treating retinal diseases .
- Antimicrobial Studies : Investigations into the antimicrobial efficacy revealed that derivatives based on the imidazo[4,5-b]pyridine framework showed promising results against both bacterial strains and fungal pathogens .
Q & A
Q. What are the established synthetic routes for 6-Hydrazinyl-2-methyl-1H-imidazo[4,5-b]pyridine and its derivatives?
- Methodological Answer : The compound is typically synthesized via condensation reactions starting from 2,3-diaminopyridine derivatives. For example, Mannich reactions with secondary amines (e.g., morpholine, piperidine) and formaldehyde yield hydrazinyl-substituted derivatives . Halogen-substituted precursors (e.g., 5-bromo-2,3-diaminopyridine) can further diversify the scaffold through nucleophilic substitution or cross-coupling reactions. Reaction conditions (solvent, temperature, catalyst) must be optimized to avoid side products like bis-adducts .
Q. How are spectral techniques utilized to characterize this compound?
- Methodological Answer : Characterization relies on 1H/13C NMR to confirm hydrogen and carbon environments, particularly the hydrazinyl group’s NH protons (~δ 8–10 ppm) and aromatic protons in the imidazo-pyridine core. Mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns, while CHN analysis validates elemental composition. For derivatives, IR spectroscopy identifies functional groups (e.g., C=N stretches at ~1600 cm⁻¹) .
Q. What factors influence the stability of this compound during storage?
- Methodological Answer : Stability is sensitive to moisture and light . Store under inert gas (argon) at –20°C in amber vials. Hydrazinyl groups are prone to oxidation; adding antioxidants (e.g., BHT) or using anhydrous solvents (DMF, DMSO) during synthesis mitigates degradation. Purity should be monitored via HPLC with UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the hydrazinyl group’s lone pairs dominate HOMO, making it reactive toward electrophiles. Solvent effects (PCM models) and transition-state analysis optimize reaction pathways, such as cyclization or cross-coupling, reducing experimental trial-and-error .
Q. How can researchers resolve contradictions in pharmacological data across studies involving imidazo[4,5-b]pyridine derivatives?
- Methodological Answer : Discrepancies often arise from structural variations (e.g., substituent position) or assay conditions (e.g., cell lines, concentrations). Standardize protocols using:
Q. What mechanistic insights explain the formation of imidazo[4,5-b]pyridine derivatives in heterocyclic reactions?
- Methodological Answer : Formation involves condensation of diaminopyridines with carbonyl sources (e.g., aldehydes) or cyclization of hydrazine derivatives. For example, ammonia and formaldehyde facilitate imine intermediates, while phenylacetaldehyde introduces aryl groups via Maillard-like reactions. Kinetic studies (e.g., time-resolved NMR) identify rate-limiting steps, such as ring closure .
Q. How can reaction engineering improve yields of this compound in flow chemistry systems?
- Methodological Answer : Microreactors enhance heat/mass transfer for exothermic steps (e.g., Mannich reactions). Use:
- Residence time optimization (2–5 min) to minimize side reactions.
- Catalyst immobilization (e.g., Pd on silica) for Suzuki couplings.
In-line analytics (FTIR, UV) enable real-time monitoring and feedback control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
